(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline

Catalog No.
S1793017
CAS No.
304446-75-1
M.F
C22H15BrN6
M. Wt
443.3g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydr...

CAS Number

304446-75-1

Product Name

(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-6-bromo-4-phenylquinazolin-2-amine

Molecular Formula

C22H15BrN6

Molecular Weight

443.3g/mol

InChI

InChI=1S/C22H15BrN6/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)28-22(27-17)29-24-13-20-25-18-8-4-5-9-19(18)26-20/h1-13H,(H,25,26)(H,27,28,29)/b24-13+

InChI Key

VXWVVGAYIPTIMX-ZMOGYAJESA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=NC5=CC=CC=C5N4

The compound (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline is a complex organic molecule that combines several heterocyclic structures, including benzimidazole and quinazoline. It features a hydrazine moiety and a bromine substituent at the 6-position of the quinazoline ring, contributing to its potential biological activity. The molecular formula for this compound is C19H20BrN5C_{19}H_{20}BrN_{5}, and it possesses unique structural characteristics that may influence its reactivity and interaction with biological targets.

Typical of hydrazones and quinazolines. Key reactions include:

  • Hydrazone Formation: The reaction of hydrazines with carbonyl compounds can yield hydrazones, which are characterized by the presence of the C=N bond.
  • Bromination: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the quinazoline ring.
  • Reduction Reactions: The compound may also be susceptible to reduction, particularly at the C=N double bond, leading to amine derivatives.

These reactions can be utilized in synthetic pathways to derive related compounds or to modify the existing structure for enhanced biological activity.

Compounds containing benzimidazole and quinazoline moieties have been extensively studied for their biological properties. The specific compound has shown potential in:

  • Anticancer Activity: Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Enzyme Inhibition: The structural features may allow for interaction with enzymes involved in critical biological pathways, providing avenues for therapeutic applications.

The synthesis of (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline typically involves several steps:

  • Formation of Benzimidazole Derivative: Starting from o-phenylenediamine and appropriate aldehydes or ketones, benzimidazole derivatives can be synthesized.
  • Hydrazone Formation: Reacting the benzimidazole derivative with hydrazine or its derivatives leads to the formation of the hydrazone linkage.
  • Bromination: Introducing bromine at the desired position on the quinazoline ring can be achieved through bromination reactions under controlled conditions.

These methods highlight the versatility in synthesizing complex heterocycles through multi-step organic reactions.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Material Science: Its unique structure could be explored for use in developing new materials with specific electronic or optical properties.
  • Chemical Probes: It may function as a probe in biochemical assays to study enzyme activities or cellular processes.

Interaction studies involving (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline are crucial for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake: Evaluating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Structure-Activity Relationships: Analyzing how modifications to the structure influence biological activity, aiding in optimizing lead compounds for drug development.

Several compounds share structural similarities with (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2-(1H-benzo[d]imidazol-2-yl)-6-bromobenzenamineContains benzimidazole and bromobenzeneAnticancer
3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin)prop-2-en-1-oneSimilar backbone with different substituentsAntimicrobial
2-(5-Oxobenzo[h]quinolin)Quinoline structure without hydrazoneAntiviral properties

The uniqueness of (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline lies in its specific combination of heterocycles, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

5.7

Dates

Modify: 2023-07-20

Explore Compound Types